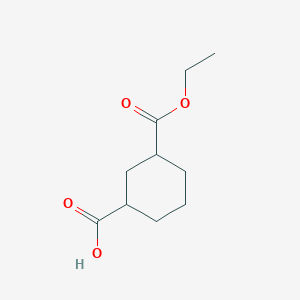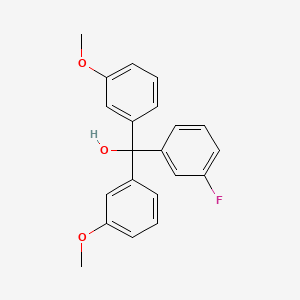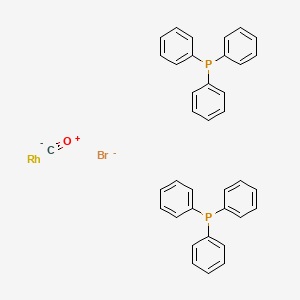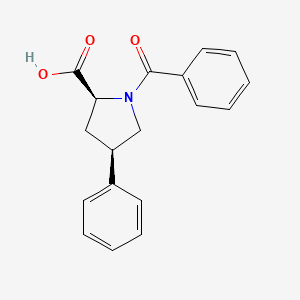
(1S,2S)-(+)-Cyclohexane-1,2-diamine D-tartrate salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-(+)-Cyclohexane-1,2-diamine D-tartrate salt is a chiral diamine compound with the molecular formula C6H14N2·C4H6O6. It is widely used in various fields of scientific research due to its unique stereochemistry and reactivity. The compound is often utilized as a chiral ligand in asymmetric synthesis and as a building block in the preparation of pharmaceuticals and other fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-(+)-Cyclohexane-1,2-diamine D-tartrate salt typically involves the resolution of racemic 1,2-diaminocyclohexane. The racemic mixture is separated into its enantiomers using tartaric acid. The process involves the formation of diastereomeric salts, which can be separated by crystallization. The desired (1S,2S)-enantiomer is then isolated and purified .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The resolution process is optimized for efficiency and yield, often involving automated crystallization and purification systems to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-(+)-Cyclohexane-1,2-diamine D-tartrate salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form cyclohexane derivatives with different functional groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include chiral amines, imines, and amides, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Aplicaciones Científicas De Investigación
(1S,2S)-(+)-Cyclohexane-1,2-diamine D-tartrate salt has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: Utilized in the synthesis of chiral drugs and as a precursor for pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals, agrochemicals, and specialty materials.
Mecanismo De Acción
The mechanism of action of (1S,2S)-(+)-Cyclohexane-1,2-diamine D-tartrate salt involves its ability to coordinate with metal ions and form chiral complexes. These complexes can then participate in catalytic reactions, promoting the formation of enantiomerically pure products. The compound’s stereochemistry plays a crucial role in its reactivity and selectivity, making it a valuable tool in asymmetric synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2R)-(-)-Cyclohexane-1,2-diamine L-tartrate
- (±)-trans-1,2-Diaminocyclohexane
- 1,2-Diaminocyclohexane, mixture of cis and trans
Uniqueness
(1S,2S)-(+)-Cyclohexane-1,2-diamine D-tartrate salt is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its enantiomers and racemic mixtures, the (1S,2S)-enantiomer is often preferred in asymmetric synthesis due to its ability to form highly selective chiral complexes.
Propiedades
IUPAC Name |
cyclohexane-1,2-diamine;2,3-dihydroxybutanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.C4H6O6/c7-5-3-1-2-4-6(5)8;5-1(3(7)8)2(6)4(9)10/h5-6H,1-4,7-8H2;1-2,5-6H,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOTUTAQOJUZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
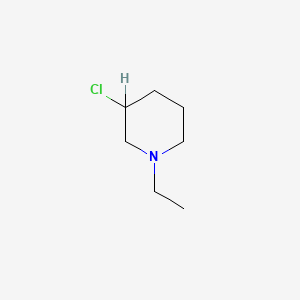
![6-(1-Hydroxyethyl)-3-({2-[(iminomethyl)amino]ethyl}sulfanyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13402256.png)

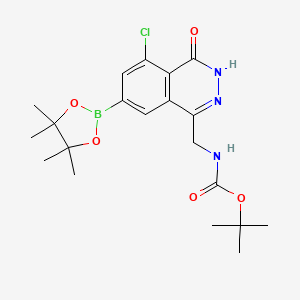

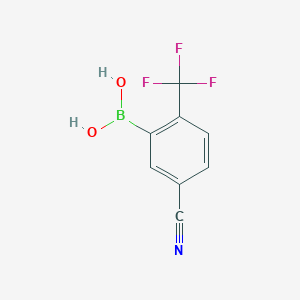
![2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl acrylate](/img/structure/B13402303.png)
![methyl N-[1-[[4-[3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate](/img/structure/B13402308.png)
